molecular formula C16H19FN2O2 B5532658 1-(4-fluorophenyl)-4-(1-piperidinylcarbonyl)-2-pyrrolidinone

1-(4-fluorophenyl)-4-(1-piperidinylcarbonyl)-2-pyrrolidinone

Cat. No. B5532658
M. Wt: 290.33 g/mol
InChI Key: ISVFXOLWPSGIHS-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The synthesis of related compounds, such as 3-[[4-(4-[18F] fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, was achieved via electrophilic fluorination of a trimethylstannyl precursor. This process involved a four-step synthetic approach and resulted in a compound used for imaging dopamine D4 receptors (Eskola et al., 2002).
  • Additionally, the asymmetric synthesis of 4-aryl-2-piperidinones, which includes the introduction of a 4-fluorophenyl group, was realized using a chiral bisphosphine-rhodium catalyst. This method yielded high enantioselectivity, demonstrating a key intermediate for the synthesis of other compounds (Senda et al., 2001).

Molecular Structure Analysis

  • The molecular structure of a related compound, 3'-[(4-fluorophenyl)carbonyl]-5'-(hydroxymethyl)-4’-phenyl spiro[indole-3,2'-pyrrolidin]-2(1H)-one, showed a planar molecular structure with a pyrrolidin ring in an envelope conformation. This structure was stabilized by various intra- and inter-hydrogen bonds, highlighting the complexity of such molecules (Sharma et al., 2013).

properties

IUPAC Name

1-(4-fluorophenyl)-4-(piperidine-1-carbonyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2O2/c17-13-4-6-14(7-5-13)19-11-12(10-15(19)20)16(21)18-8-2-1-3-9-18/h4-7,12H,1-3,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISVFXOLWPSGIHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49727878
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(4-Fluorophenyl)-4-(piperidine-1-carbonyl)pyrrolidin-2-one

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